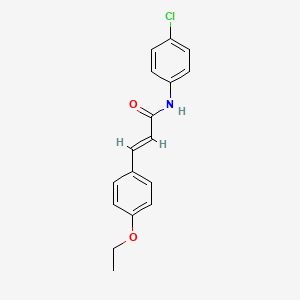
N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is commonly used in scientific research for its potential pharmacological properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide is not fully understood. However, it has been suggested that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Its anti-cancer properties are believed to be due to its ability to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and possess anti-microbial properties. Additionally, it has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments is its wide range of biological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, making it important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide. One potential direction is the development of novel drug formulations containing this compound for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of new synthetic routes for the production of this compound may lead to the discovery of new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide can be achieved through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 4-ethoxybenzylamine, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product can be obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-microbial properties against a variety of bacterial strains.
Eigenschaften
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-2-21-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(18)7-9-15/h3-12H,2H2,1H3,(H,19,20)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBRJSZMBFGKMQ-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

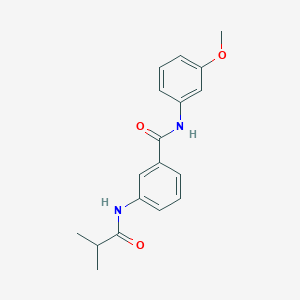
![N'-(1,3-benzodioxol-5-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833284.png)
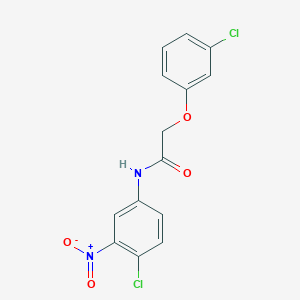
![2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B5833295.png)
![ethyl 1,3-dimethyl-2-(4-methylphenyl)-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5833299.png)

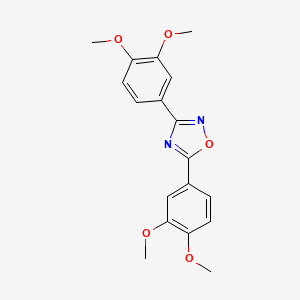

![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5833326.png)
![acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5833329.png)

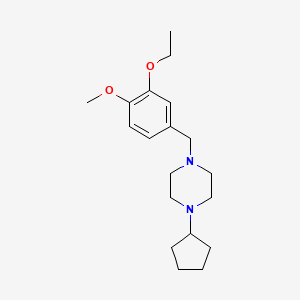
![3-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5833367.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5833372.png)